4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid is an organic compound with the molecular formula C6H9NO6S It is characterized by the presence of carboxymethyl, amino, oxo, and sulfo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid typically involves the introduction of carboxymethyl and amino groups to a suitable precursor. One common method involves the reaction of a suitable amino acid derivative with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Purification of the final product is typically achieved through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid involves its interaction with specific molecular targets. The carboxymethyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The sulfo group can also participate in ionic interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid: shares similarities with compounds such as:
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
65179-58-0 |
---|---|
Molekularformel |
C6H9NO8S |
Molekulargewicht |
255.20 g/mol |
IUPAC-Name |
4-(carboxymethylamino)-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C6H9NO8S/c8-4(7-2-5(9)10)1-3(6(11)12)16(13,14)15/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H,13,14,15) |
InChI-Schlüssel |
UJNUZVXPGPZGFK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)S(=O)(=O)O)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.